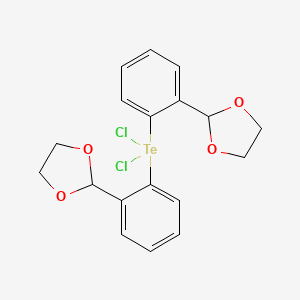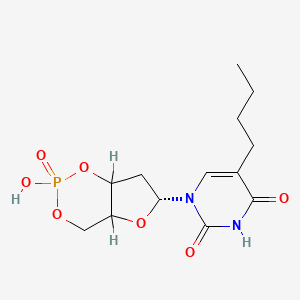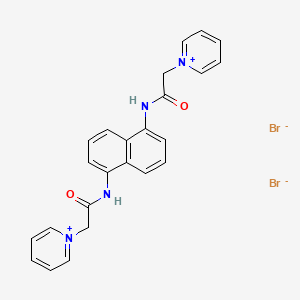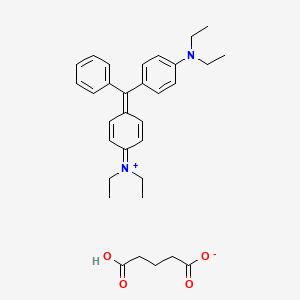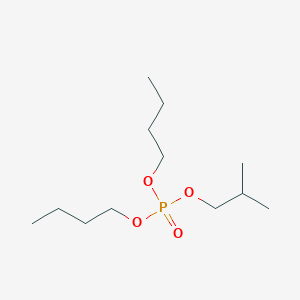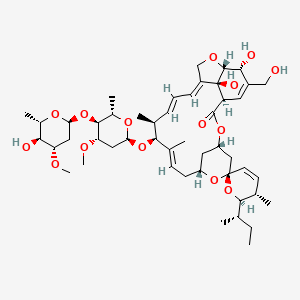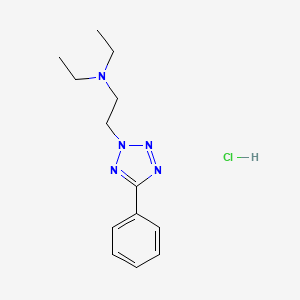
2H-Tetrazole-2-ethanamine, N,N-diethyl-5-phenyl-, monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-Tetrazole-2-ethanamine, N,N-diethyl-5-phenyl-, monohydrochloride is a synthetic compound belonging to the tetrazole family. Tetrazoles are nitrogen-rich heterocycles known for their diverse applications in medicinal chemistry, material science, and industrial processes . This compound, in particular, is characterized by its unique structure, which includes a tetrazole ring and an ethanamine moiety substituted with diethyl and phenyl groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tetrazole derivatives typically involves the [3+2] cycloaddition reaction between azides and nitriles . For 2H-Tetrazole-2-ethanamine, N,N-diethyl-5-phenyl-, monohydrochloride, a common synthetic route includes the reaction of a suitable nitrile with sodium azide in the presence of a catalyst such as zinc chloride. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
Industrial production of tetrazole derivatives often employs microwave-assisted synthesis to enhance reaction rates and yields. This method involves the use of primary alcohols or aldehydes, which react with molecular iodine and ammonia to form nitrile intermediates. These intermediates then undergo [3+2] cycloaddition with dicyandiamide and sodium azide to produce the desired tetrazole compound .
Analyse Chemischer Reaktionen
Types of Reactions
2H-Tetrazole-2-ethanamine, N,N-diethyl-5-phenyl-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized to form tetrazole N-oxides.
Reduction: Reduction reactions can convert the tetrazole ring to its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tetrazole ring is substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products
The major products formed from these reactions include tetrazole N-oxides, amine derivatives, and various substituted tetrazoles .
Wissenschaftliche Forschungsanwendungen
2H-Tetrazole-2-ethanamine, N,N-diethyl-5-phenyl-, monohydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Explored for its antibacterial, antifungal, and anti-inflammatory properties.
Industry: Utilized in the production of corrosion inhibitors, explosives, and rocket propellants.
Wirkmechanismus
The mechanism of action of 2H-Tetrazole-2-ethanamine, N,N-diethyl-5-phenyl-, monohydrochloride involves its interaction with biological targets through hydrogen bonding and electrostatic interactions. The tetrazole ring mimics the carboxylic acid functional group, allowing it to bind to enzyme active sites and receptor proteins. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Etazene: A benzimidazole opioid with a similar ethanamine structure but different pharmacological properties.
Oteseconazole and Quilseconazole: Antifungal drugs with tetrazole rings, used for their high selectivity and low toxicity.
Uniqueness
2H-Tetrazole-2-ethanamine, N,N-diethyl-5-phenyl-, monohydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of diethyl and phenyl groups with the tetrazole ring makes it a versatile compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
108873-06-9 |
|---|---|
Molekularformel |
C13H20ClN5 |
Molekulargewicht |
281.78 g/mol |
IUPAC-Name |
N,N-diethyl-2-(5-phenyltetrazol-2-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C13H19N5.ClH/c1-3-17(4-2)10-11-18-15-13(14-16-18)12-8-6-5-7-9-12;/h5-9H,3-4,10-11H2,1-2H3;1H |
InChI-Schlüssel |
XUKNQOUDJKSVKJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCN1N=C(N=N1)C2=CC=CC=C2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



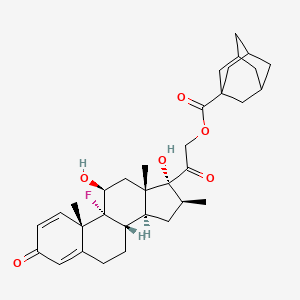

![3-[2-[(2-methoxyphenoxy)methyl]-1,3-thiazolidin-3-yl]-3-oxo-N-(pyridin-4-ylmethyl)propanamide;hydrochloride](/img/structure/B12720155.png)
